molecular formula C10H15NS B093309 N-tert-Butylbenzenesulfenamide CAS No. 19117-31-8

N-tert-Butylbenzenesulfenamide

Cat. No.: B093309
CAS No.: 19117-31-8
M. Wt: 181.3 g/mol
InChI Key: AAQBFMPKCDTAJD-UHFFFAOYSA-N
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Description

N-tert-Butylbenzenesulfenamide is an organic compound with the molecular formula C10H15NS. It is known for its role as an oxidation reagent and its applications in various chemical reactions. The compound is characterized by the presence of a tert-butyl group attached to a benzenesulfenamide moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylbenzenesulfenamide can be synthesized through the reaction of N-(phenylthio)phthalimide with tert-butylamine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction .

Comparison with Similar Compounds

Uniqueness: N-tert-Butylbenzenesulfenamide is unique due to its specific oxidation properties and its ability to participate in selective oxidation and substitution reactions. Its tert-butyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound in various chemical reactions .

Properties

IUPAC Name

2-methyl-N-phenylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBFMPKCDTAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457904
Record name N-tert-Butylbenzenesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19117-31-8
Record name N-tert-Butylbenzenesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-tert-Butylbenzenesulfenamide in organic synthesis?

A1: this compound acts as an efficient catalyst for oxidizing alcohols to their corresponding carbonyl compounds. [, , , ] This catalytic activity is particularly useful in synthesizing aldehydes and ketones from primary and secondary alcohols, respectively.

Q2: How does this compound catalyze the oxidation of alcohols?

A2: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that this compound facilitates the transfer of chlorine from a stoichiometric oxidant, such as N-chlorosuccinimide (NCS), to the alcohol substrate. [] This interaction leads to the formation of an intermediate, which then undergoes further transformations to yield the carbonyl product.

Q3: What are the advantages of using this compound as a catalyst for alcohol oxidation compared to other methods?

A3: this compound offers several advantages: [, ]

    Q4: Are there any limitations to using this compound as an oxidation catalyst?

    A4: While highly effective, further research is needed to fully understand the limitations of this compound. Potential areas of exploration include:

      Q5: What is the significance of developing new catalytic oxidation methods like those employing this compound?

      A5: The development of catalytic oxidation methods, particularly those employing milder and more environmentally benign reagents, is crucial for sustainable and efficient chemical synthesis. [] Traditional methods often rely on stoichiometric amounts of toxic or hazardous oxidants, generating substantial waste and posing environmental risks. Catalytic approaches, like the one utilizing this compound, offer a greener alternative by reducing waste generation and enabling the use of safer reagents.

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